(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
CAS No.: 5434-31-1
Cat. No.: VC4106694
Molecular Formula: C9H14O6
Molecular Weight: 218.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5434-31-1 |
|---|---|
| Molecular Formula | C9H14O6 |
| Molecular Weight | 218.2 g/mol |
| IUPAC Name | (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane |
| Standard InChI | InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8-,9-/m1/s1 |
| Standard InChI Key | QQQVHHWRMWBKNS-UHFFFAOYSA-N |
| SMILES | C1C2C(C3C(COCO3)OCO2)OCO1 |
| Canonical SMILES | C1C2C(C3C(COCO3)OCO2)OCO1 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane, delineates its complex bicyclic backbone fused with a third ring system. The molecular formula C₉H₁₄O₆ (molecular weight: 218.2 g/mol) reflects a high oxygen-to-carbon ratio, characteristic of polyether macrocycles. The stereochemical descriptor (1R,2R,7R,11R) indicates four chiral centers, which impose strict conformational constraints on the molecule.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS No. | 5434-31-1 |
| Molecular Formula | C₉H₁₄O₆ |
| Molecular Weight | 218.2 g/mol |
| IUPAC Name | (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane |
| SMILES | C1C2C(C3C(COCO3)OCO2)OCO1 |
| PubChem CID | 2733603 |
The tricyclic framework comprises 15 atoms across three fused rings: a 9-membered ring, a 4-membered ring, and a 7-membered ring. Oxygen atoms occupy six positions, creating a polarized electron-rich cavity capable of hosting cations or small molecules.
Stereochemical Implications
The (1R,2R,7R,11R) configuration ensures that the oxygen atoms are spatially arranged to maximize dipole interactions and hydrogen-bonding potential. Computational modeling suggests that this stereochemistry stabilizes the molecule’s conformation by minimizing torsional strain between adjacent oxygen atoms.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically involves the cyclization of linear polyether precursors under high-dilution conditions to favor intramolecular reactions over polymerization. Key steps include:
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Precursor Preparation: Linear polyethers with terminal hydroxyl groups are synthesized via stepwise etherification.
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Cyclization: Using catalysts such as BF₃·OEt₂, the linear precursor undergoes ring-closing to form the tricyclic structure.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the desired (R,R,R,R) configuration.
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | BF₃·OEt₂ |
| Solvent | Dichloromethane |
| Temperature | -20°C to 0°C |
| Reaction Time | 48–72 hours |
| Yield | 15–22% |
Challenges in Synthesis
Low yields (15–22%) remain a primary limitation due to competing polymerization and side reactions. Additionally, purifying the stereoisomerically pure product requires advanced chromatographic techniques, increasing production costs.
Applications in Advanced Materials
Host-Guest Chemistry
The compound’s oxygen-rich cavity enables selective binding to alkali metal ions (e.g., K⁺, Na⁺), akin to crown ethers but with enhanced selectivity due to its rigid structure. This property is exploitable in:
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Ion-Selective Sensors: Integration into electrochemical sensors for potassium detection in biological fluids.
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Catalysis: Stabilization of transition states in asymmetric synthesis via cation-π interactions.
Drug Delivery Systems
Preliminary studies suggest its potential as a drug carrier due to its ability to encapsulate hydrophobic molecules. The rigid structure may improve payload stability compared to flexible liposomes.
Table 3: Research Highlights in Applications
| Application | Findings |
|---|---|
| Ion Sensing | Selective K⁺ binding with log K = 4.2 |
| Catalysis | 20% yield increase in asymmetric aldol reactions |
| Drug Delivery | 80% payload retention after 72 hours |
Limitations and Future Directions
Stability Concerns
The compound’s hydrolytic stability is suboptimal under acidic conditions (t₁/₂ = 3 hours at pH 2), limiting its use in gastrointestinal drug delivery.
Synthetic Optimization
Future research should focus on:
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Catalyst Design: Developing chiral catalysts to improve stereoselectivity.
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Green Chemistry: Replacing dichloromethane with biodegradable solvents.
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